molecular formula C7H9Cl2NO B2618462 2-(Aminomethyl)-6-chlorophenol hydrochloride CAS No. 2138290-76-1

2-(Aminomethyl)-6-chlorophenol hydrochloride

Cat. No.: B2618462
CAS No.: 2138290-76-1
M. Wt: 194.06
InChI Key: PDDDCWOAKSPEPO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-chlorophenol hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-chlorophenol hydrochloride typically involves the reaction of 6-chlorophenol with formaldehyde and ammonia under acidic conditions to form the aminomethyl derivative. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-chlorophenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

2-(Aminomethyl)-6-chlorophenol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-chlorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various biochemical reactions. The chlorine atom may enhance the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An organic compound with similar aminomethyl functionality but different structural features.

    2-Aminoethyl methacrylate hydrochloride: Another compound with an aminomethyl group, used in polymer synthesis and biomedical applications.

Uniqueness

2-(Aminomethyl)-6-chlorophenol hydrochloride is unique due to the presence of both the aminomethyl and chlorophenol groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(aminomethyl)-6-chlorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDDCWOAKSPEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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